tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate is a biaryl-hydrazine compound. It serves as a crucial building block in the multi-step synthesis of Atazanavir, an HIV-1 protease inhibitor. This compound is not naturally occurring and is primarily recognized for its role in the pharmaceutical industry. []
A scalable, cost-effective synthesis of tert-butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate has been developed, involving three key steps: []
This synthesis avoids the use of Grignard reagents, expensive catalysts, protection/deprotection of the aldehyde, and catalytic hydrogenation, making it efficient and cost-effective for large-scale production. []
The primary application of tert-butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate is its use as a key intermediate in the synthesis of Atazanavir. [] Atazanavir, marketed under the brand name Reyataz, is a medication used to treat and prevent HIV/AIDS. This underscores the compound's significance in the pharmaceutical industry, particularly in combating HIV.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6